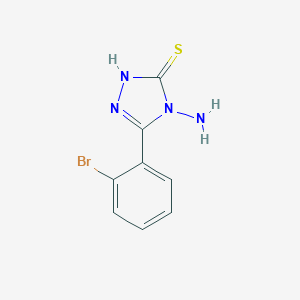

4-氨基-5-(2-溴苯基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

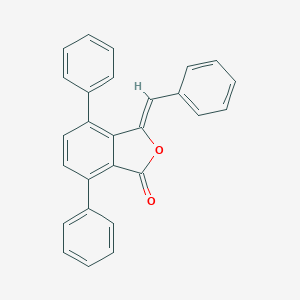

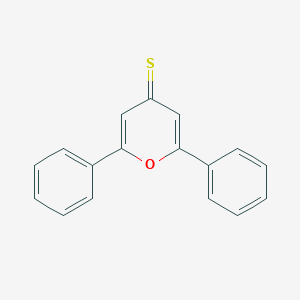

“4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” is a compound that contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms . The compound also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom .

Synthesis Analysis

The synthesis of similar compounds often involves the use of amino-pyrazoles as synthetic building blocks . These are versatile reagents that can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . Another study presents a comprehensive exploration of the structure–reactivity relationship of a similar compound . The synthesis involved an in-depth investigation into the solid-state crystal structure of the organic compound .Molecular Structure Analysis

The molecular structure of “4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis . This approach can visualize and quantify intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis

The chemical reactions of “4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using various methods. For example, the Conceptual DFT (CDFT) can be applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using various methods. For example, the aromatic character and π–π stacking ability can be evaluated with the help of LOLIPOP and ring aromaticity measures .科学研究应用

抗利什曼原虫和抗疟疾活性

三唑衍生物因其有效的抗利什曼原虫和抗疟疾活性而受到认可。这些化合物,包括 4-氨基-5-(2-溴苯基)-4H-1,2,4-三唑-3-硫醇 的变体,已被合成并评估其对利什曼病和疟疾等疾病的疗效。例如,某些衍生物对利什曼原虫和伯氏疟原虫表现出显著的活性,其中一种化合物的抑制浓度 (IC50) 值远超标准药物 .

抗菌特性

三唑化合物也以其抗菌特性而闻名。 4-氨基-5-(2-溴苯基)-4H-1,2,4-三唑-3-硫醇 的结构类似物已被合成并测试其作为抗菌剂的潜力。这些化合物在抑制细菌生长方面显示出可喜的结果,这可能有利于开发新的抗生素 .

抗氧化活性

噻唑和三唑衍生物已显示出显著的抗氧化活性。它们具有抑制自由基形成的能力,这对于保护细胞免受氧化应激至关重要。这种特性在开发针对氧化损伤引起的疾病的治疗方法中尤为重要 .

作用机制

Target of Action

Similar compounds such as indole derivatives and 2-aminothiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

实验室实验的优点和局限性

The main advantage of using ABT-3 in laboratory experiments is its wide range of applications. It can be used in organic synthesis, medicinal chemistry, and biochemistry, making it a versatile reagent for a variety of scientific research applications. The main limitation of ABT-3 is the lack of knowledge about its mechanism of action. Although it is known to interact with proteins and enzymes, the exact mechanism of action is not yet fully understood.

未来方向

There are a number of potential future directions for research involving ABT-3. These include further investigations into its mechanism of action, development of new synthetic methods for its synthesis, and exploration of its potential applications in medicinal and pharmaceutical research. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of ABT-3, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of ABT-3 as a therapeutic agent.

合成方法

ABT-3 can be synthesized by a variety of methods. The most commonly used method is the reaction of 4-amino-5-bromo-1,2,4-triazole with thiourea in the presence of an acid catalyst. This method produces ABT-3 in high yields and is relatively simple to carry out. Other methods of synthesis include the reaction of 4-amino-5-bromo-1,2,4-triazole with thioacetamide, thiourea dioxide, or thiourea hydrochloride.

属性

IUPAC Name |

4-amino-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKRMPFVBCPVRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354242 |

Source

|

| Record name | 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61055-40-1 |

Source

|

| Record name | 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)

![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)

![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)